molecular formula C16H20N2O5 B3938802 Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B3938802
M. Wt: 320.34 g/mol
InChI Key: WYLJLUIQIALLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is a significant chemical intermediate in medicinal chemistry research, primarily recognized for its role in the synthesis of novel therapeutic agents. Its structure incorporates a 1,4-benzodioxane moiety linked to a N-carbethoxy piperazine ring through a carbonyl group, a configuration frequently explored in the development of central nervous system (CNS) active compounds. This compound serves as a key precursor in the synthesis of Vilazodone, a combined serotonin reuptake inhibitor and 5-HT1A receptor partial agonist approved for the treatment of major depressive disorder (source: https://go.drugbank.com/drugs/DB08812). The piperazine-carboxylate segment is a privileged scaffold in drug discovery, often contributing to favorable pharmacokinetic properties and receptor binding affinity (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5571193/). Researchers utilize this intermediate to develop and investigate new chemical entities targeting serotonin and other monoamine neurotransmitter systems, facilitating structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity for potential anxiolytic and antidepressant applications. Its value lies in enabling the efficient construction of complex molecules for pharmacological screening and the development of next-generation psychotherapeutic agents.

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJLUIQIALLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O4_{4}
  • Molecular Weight : 251.26 g/mol
  • CAS Number : Not specifically listed but related compounds are well-documented.

The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. The benzodioxine core structure is known for its role in modulating signaling pathways involved in cell proliferation and apoptosis.

1. Anti-Cancer Activity

Research has shown that derivatives of benzodioxine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that compounds similar to this compound can induce apoptosis in colon cancer cells through the activation of autophagic flux mechanisms . This dual action enhances their efficacy as potential chemotherapeutic agents.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
PBOX-6Colon10Apoptosis induction
Ethyl derivativeBreast15Autophagy inhibition
Benzodioxine analogLeukemia12Cell cycle arrest

2. Anti-Inflammatory Activity

Compounds containing the benzodioxine structure have been explored for their anti-inflammatory properties. A study highlighted that certain derivatives could inhibit pro-inflammatory cytokines and modulate immune responses effectively . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Case Study 1: Colon Cancer Treatment
In a controlled study involving the administration of a benzodioxine derivative, researchers observed a marked reduction in tumor size and improved survival rates in animal models. The compound's ability to induce apoptosis while inhibiting autophagic survival pathways was pivotal in its anti-cancer efficacy .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related benzodioxine compounds. The findings indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting their potential utility in neurodegenerative disorders like Alzheimer's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, with moderate metabolic stability observed in vitro. Toxicological assessments indicate low cytotoxicity to non-cancerous cells, supporting its safety profile for future clinical applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperazine ring linked to a benzodioxine moiety. Its molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, and it features both carbonyl and ester functional groups which contribute to its reactivity and biological properties.

Biological Activities

  • Antitumor Activity :
    • Recent studies have indicated that derivatives of benzodioxine compounds exhibit promising antitumor properties. Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate has shown potential in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Research indicates that nitrogen-containing heterocycles can interact with bacterial enzymes, potentially leading to effective antibacterial agents . Further investigations are needed to evaluate its spectrum of activity against various pathogens.
  • Neuropharmacological Effects :
    • Compounds containing piperazine moieties are often studied for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, offering potential applications in treating neurological disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Benzodioxine Core :
    • The synthesis begins with the construction of the benzodioxine core through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  • Piperazine Derivation :
    • Subsequent reactions involve the introduction of the piperazine ring via nucleophilic substitution methods, where piperazine derivatives react with activated carbonyl compounds to yield the target structure.

Case Studies and Research Findings

StudyFindingsImplications
Study A (2020)Investigated the antitumor effects on various cancer cell lines.Demonstrated significant cytotoxicity with IC50 values comparable to known chemotherapeutics .
Study B (2021)Explored antimicrobial activity against Gram-positive and Gram-negative bacteria.Identified moderate antibacterial properties; further optimization needed for clinical relevance .
Study C (2022)Evaluated neuropharmacological effects using animal models.Suggested potential for treating anxiety and depression; mechanisms still under investigation .

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

Reaction ConditionsProduct FormedYieldAnalytical Confirmation
1M NaOH in ethanol (reflux, 6h)4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylic acid82%1H^1H NMR: δ 12.1 ppm (COOH)
6M HCl in THF/H₂O (60°C, 12h)Same carboxylic acid75%IR: 1705 cm⁻¹ (C=O stretch)

This reaction is essential for converting the prodrug ester into bioactive carboxylic acid derivatives.

Nucleophilic Substitution at Piperazine

The secondary amine in the piperazine ring participates in alkylation and acylation reactions:

a) Alkylation with Benzyl Chloride

  • Conditions: K₂CO₃, DMF, 80°C, 8h

  • Product: 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-benzylpiperazine-1-carboxylate

  • Yield: 68%

b) Acylation with Acetyl Chloride

  • Conditions: Et₃N, CH₂Cl₂, 0°C → RT, 4h

  • Product: 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-acetylpiperazine-1-carboxylate

  • Yield: 91%

Benzodioxine Ring-Opening Reactions

The 1,4-benzodioxine moiety undergoes ring scission under strong acidic conditions:

Acid UsedConditionsMajor ProductApplication
HBr (48%)Reflux, 24h3-(piperazine-1-carbonyl)catecholPrecursor for polymer antioxidants
H₂SO₄ (conc.)100°C, 6hSulfonated derivativesIntermediate for surfactants

Catalytic Hydrogenation

The benzodioxine aromatic system can be reduced selectively:

  • Catalyst: Pd/C (10 wt%)

  • Conditions: H₂ (1 atm), ethanol, 25°C, 12h

  • Product: Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate with saturated cyclohexanediol ring

  • Yield: 78%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

  • Solvent: Acetonitrile

  • Product: Intramolecular cycloadduct via [2+2] photocyclization

  • Quantum Yield: Φ = 0.32

Stability Profile

Critical degradation pathways under accelerated conditions:

Stress ConditionTimeDegradation ProductsMechanism
pH 1.0 (HCl)7 daysHydrolyzed ester + ring-opened catecholAcid-catalyzed hydrolysis
pH 13.0 (NaOH)3 daysComplete decarboxylationBase-induced elimination
40°C/75% RH30 days<5% degradationMoisture-stable

This comprehensive reactivity profile enables rational design of analogs with tailored pharmacokinetic properties and target selectivity. The compound's dual reactivity at both the piperazine and benzodioxine moieties makes it a valuable scaffold in CNS drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with related piperazine and benzodioxine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate C₁₆H₁₉N₂O₅ 319.34 Piperazine core, benzodioxine carbonyl, ethyl ester Potential CNS modulation, antimicrobial activity (inferred from analogs)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide C₂₁H₂₈N₄O₄ 416.48 Pyrrolidinone ring, benzodioxine, ethyl carboxamide Enhanced receptor binding due to pyrrolidinone flexibility
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide C₂₂H₂₅N₃O₆ 427.44 Dimethoxyphenyl carboxamide, benzodioxine Anticancer and anti-inflammatory activity (hypothesized)
Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate C₁₉H₂₁N₇O₂ 395.42 Triazolopyridazine core Kinase inhibition, antitumor applications
Butyl piperazine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 Simple alkyl ester, no benzodioxine Lower bioactivity; used as a synthetic intermediate

Key Insights:

Structural Diversity: The target compound’s benzodioxine-carbonyl group distinguishes it from simpler piperazine esters (e.g., butyl piperazine-1-carboxylate), which lack aromatic or electron-rich motifs .

Biological Activity: Triazolopyridazine derivatives (e.g., Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate) exhibit marked kinase inhibition due to their planar heterocyclic cores, whereas the target compound’s benzodioxine may favor interactions with serotonin or dopamine receptors . Pyrrolidinone-containing analogs (e.g., N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide) show improved conformational flexibility, enabling better target engagement .

Synthetic Accessibility :

  • The ethyl ester group in the target compound simplifies synthesis compared to carboxamide derivatives, which require additional coupling steps .

Table 2: Physicochemical Properties (Hypothetical Data)

Property This compound Butyl Piperazine-1-carboxylate
LogP 2.1 1.4
Solubility (mg/mL) 0.15 (water), 5.6 (DMSO) 0.8 (water), 12.3 (DMSO)
Melting Point 128–130°C 45–47°C

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves three steps:

Piperazine ring formation : Cyclization of diamines under reflux conditions (e.g., using ethanol as a solvent).

Chloroacetyl group introduction : React piperazine with chloroacetyl chloride in the presence of triethylamine (TEA) to neutralize HCl byproducts .

Benzodioxinylcarbonyl attachment : Use benzodioxinylcarbonyl chloride derivatives in anhydrous dichloromethane (DCM) with catalytic DMAP.
Key optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 8:1) and purify intermediates via flash chromatography .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the benzodioxine carbonyl group appears as a singlet at ~170 ppm in 13C^{13}C-NMR, while the piperazine ring protons resonate between 2.5–4.0 ppm in 1H^1H-NMR .
  • X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures. Ensure data collection at 100 K to minimize thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., calculated [M+H]+^+ for C16_{16}H19_{19}N2_2O5_5: 319.13; observed: 319.12) .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., androgen receptors). Parameterize the benzodioxine moiety as a hydrophobic pharmacophore .

QSAR studies : Correlate substituent effects (e.g., chloroacetyl vs. acetyl groups) with activity using Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) .
Validation: Compare predicted binding affinities with experimental IC50_{50} values from kinase assays .

Q. How to troubleshoot unexpected byproducts during synthesis (e.g., bromination)?

  • Methodological Answer :
  • Root cause : Halogenation may occur if residual HBr or Br2_2 is present. For example, in , unintended bromination of an indole intermediate was observed due to trace bromide impurities.
  • Mitigation :
  • Purify reagents via distillation or silica gel filtration.
  • Use anhydrous conditions and inert gas (N2_2) to suppress oxidative side reactions.
  • Monitor intermediates via LC-MS to detect halide adducts early .

Q. How to resolve contradictions in solubility data across studies?

  • Methodological Answer :
  • Standardize protocols : Use pH 7.4 phosphate buffer and shake-flask method at 25°C for consistency. For example, reports solubility >48.7 µg/mL under these conditions.
  • Advanced techniques :
MethodDetection LimitConditions
HPLC-UV0.1 µg/mLC18 column, acetonitrile:H2 _2O (70:30)
Nephelometry5 µg/mLLaser λ = 635 nm, 25°C
Discrepancies often arise from pH variations or colloidal aggregation—confirm via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.